molecular formula C8H8BrNO B1601957 2-Amino-2'-bromoacetophenone CAS No. 58585-01-6

2-Amino-2'-bromoacetophenone

Cat. No.: B1601957
CAS No.: 58585-01-6
M. Wt: 214.06 g/mol
InChI Key: YURHFZWNMZMZBM-UHFFFAOYSA-N
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Description

2-Amino-2’-bromoacetophenone is an organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of an amino group at the second position and a bromine atom at the second position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2’-bromoacetophenone can be synthesized through the bromination of 2-aminoacetophenone. The typical procedure involves the use of brominating agents such as liquid bromine, N-bromosuccinimide, or pyridine hydrobromide perbromide. The reaction is usually carried out in an acidic medium to facilitate the formation of the brominated product. For instance, the bromination of 2-aminoacetophenone using pyridine hydrobromide perbromide in acetic acid at elevated temperatures has been reported to yield 2-amino-2’-bromoacetophenone .

Industrial Production Methods

In an industrial setting, the production of 2-amino-2’-bromoacetophenone may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology has been explored for the α-bromination of acetophenone derivatives, providing advantages such as better heat transfer, faster mixing, and safer handling of hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2’-bromoacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or ethanol.

    Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of acid or base catalysts.

    Cyclization Reactions: Catalysts such as copper(II) acetate or palladium(II) acetate are employed, with solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-amino-2’-bromoacetophenone involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the carbonyl carbon towards nucleophilic attack. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2’-bromoacetophenone is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

2-amino-1-(2-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURHFZWNMZMZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479025
Record name 2-AMINO-2'-BROMOACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58585-01-6
Record name 2-AMINO-2'-BROMOACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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